

KPH2f: A Potent Dual URAT1/GLUT9 Inhibitor for Hyperuricemia Research

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Compound of Interest

Compound Name: KPH2f

Cat. No.: B15615824

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Application Notes and Protocols for Researchers

Introduction: **KPH2f** is a novel, orally active small molecule that demonstrates potent dual inhibitory activity against Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9).[1][2] These two transporters play a critical role in the reabsorption of uric acid in the kidneys, making them key targets for the development of therapies for hyperuricemia and gout.[1][2] **KPH2f** has emerged as a valuable tool compound for researchers studying the physiological and pathological roles of URAT1 and GLUT9 in uric acid homeostasis. These application notes provide detailed protocols for the use of **KPH2f** in both in vitro and in vivo research settings.

Data Presentation

In Vitro Inhibitory Activity of KPH2f

The following table summarizes the in vitro inhibitory activity of **KPH2f** against key transporters involved in uric acid homeostasis. Data is compiled from cellular assays.

| Transporter | IC50 (µM) | Cell Line | Assay Type | Reference |
|-------------|-----------|-----------|------------------|-----------|
| URAT1 | 0.24 | HEK293 | Uric acid uptake | [2][3] |
| GLUT9 | 9.37 | HEK293 | Uric acid uptake | [2][3] |
| OAT1 | 32.14 | HEK293 | Substrate uptake | [2][3] |
| ABCG2 | 26.74 | HEK293 | Substrate uptake | [2][3] |

In Vivo Efficacy and Pharmacokinetics of KPH2f

This table presents the in vivo efficacy of **KPH2f** in a mouse model of hyperuricemia and its key pharmacokinetic parameters in Sprague-Dawley rats.

| Parameter | Value | Species | Model/Adminis tration | Reference |
|--------------------------------------|--|---------|---|-----------|
| Serum Uric Acid Reduction | Equally effective as verinurad at 10 mg/kg | Mouse | Potassium oxonate-induced hyperuricemia | [2] |
| Uricosuric Effect | Higher than verinurad at 10 mg/kg | Mouse | Potassium oxonate-induced hyperuricemia | [2] |
| Oral Bioavailability (F) | 30.13% | Rat | Oral gavage | [2] |
| t1/2 (half-life) | - | Rat | Intravenous | [4] |
| Tmax (time to maximum concentration) | - | Rat | Intravenous | [4] |
| Cmax (maximum concentration) | - | Rat | Intravenous | [4] |
| AUC (area under the curve) | - | Rat | Intravenous | [4] |
| MRT (mean residence time) | - | Rat | Intravenous | [4] |

Note: Specific values for t1/2, Tmax, Cmax, AUC, and MRT were mentioned to be in the source but the exact numbers were not provided in the abstract.[4]

Experimental Protocols

In Vitro URAT1 Inhibition Assay using HEK293 Cells

This protocol describes a cell-based assay to determine the inhibitory activity of **KPH2f** on URAT1-mediated uric acid uptake.

Materials:

- HEK293 cells stably expressing human URAT1 (HEK293-hURAT1)
- Parental HEK293 cells (control)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- 96-well plates
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
- [¹⁴C]-Uric acid
- **KPH2f** and other test compounds
- Positive control inhibitor (e.g., benzbromarone)
- Cell lysis buffer
- Scintillation cocktail
- Liquid scintillation counter

Procedure:

- **Cell Culture:** Culture HEK293-hURAT1 and parental HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Seed the cells into 96-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.

- **Compound Preparation:** Prepare serial dilutions of **KPH2f** and control compounds in the assay buffer.
- **Assay Execution:** a. Wash the cell monolayers twice with pre-warmed assay buffer. b. Pre-incubate the cells with the test compounds or vehicle for 15-30 minutes at 37°C. c. Initiate the uptake reaction by adding the assay buffer containing [¹⁴C]-uric acid (final concentration ~25 µM) and the test compounds. d. Incubate for 15 minutes at 37°C. e. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
- **Detection:** a. Lyse the cells with cell lysis buffer. b. Transfer the lysate to scintillation vials, add the scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
- **Data Analysis:** a. Subtract the radioactivity measured in parental HEK293 cells (background) from the values obtained in HEK293-hURAT1 cells to determine URAT1-specific uptake. b. Calculate the percentage of inhibition for each **KPH2f** concentration relative to the vehicle control. c. Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.

In Vivo Hyperuricemia Model in Mice

This protocol outlines the induction of hyperuricemia in mice and the evaluation of the uric acid-lowering effects of **KPH2f**.

Materials:

- Male Kunming mice (or other suitable strain)
- Potassium oxonate (uricase inhibitor)
- Hypoxanthine (purine source)
- **KPH2f**
- Vehicle (e.g., 0.5% carboxymethylcellulose)
- Oral gavage needles
- Blood collection supplies

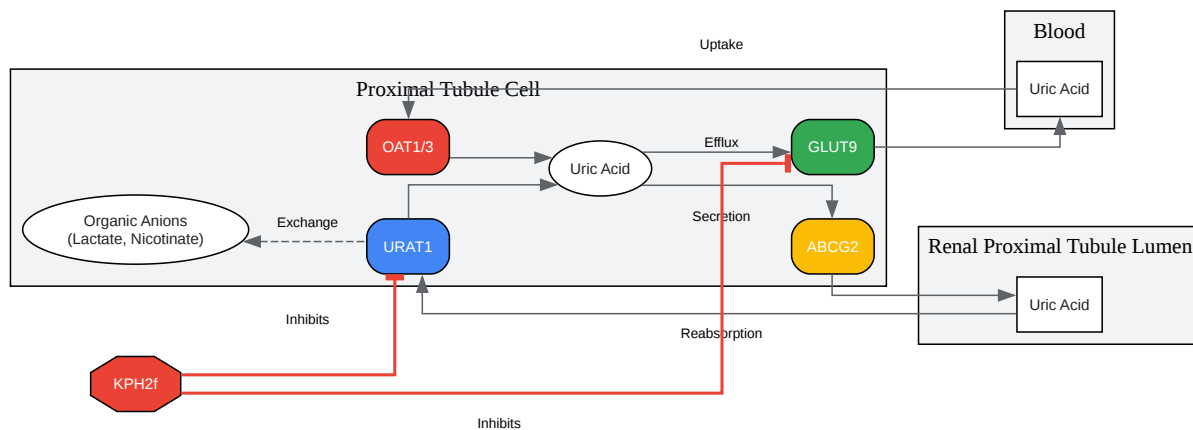
- Uric acid assay kit

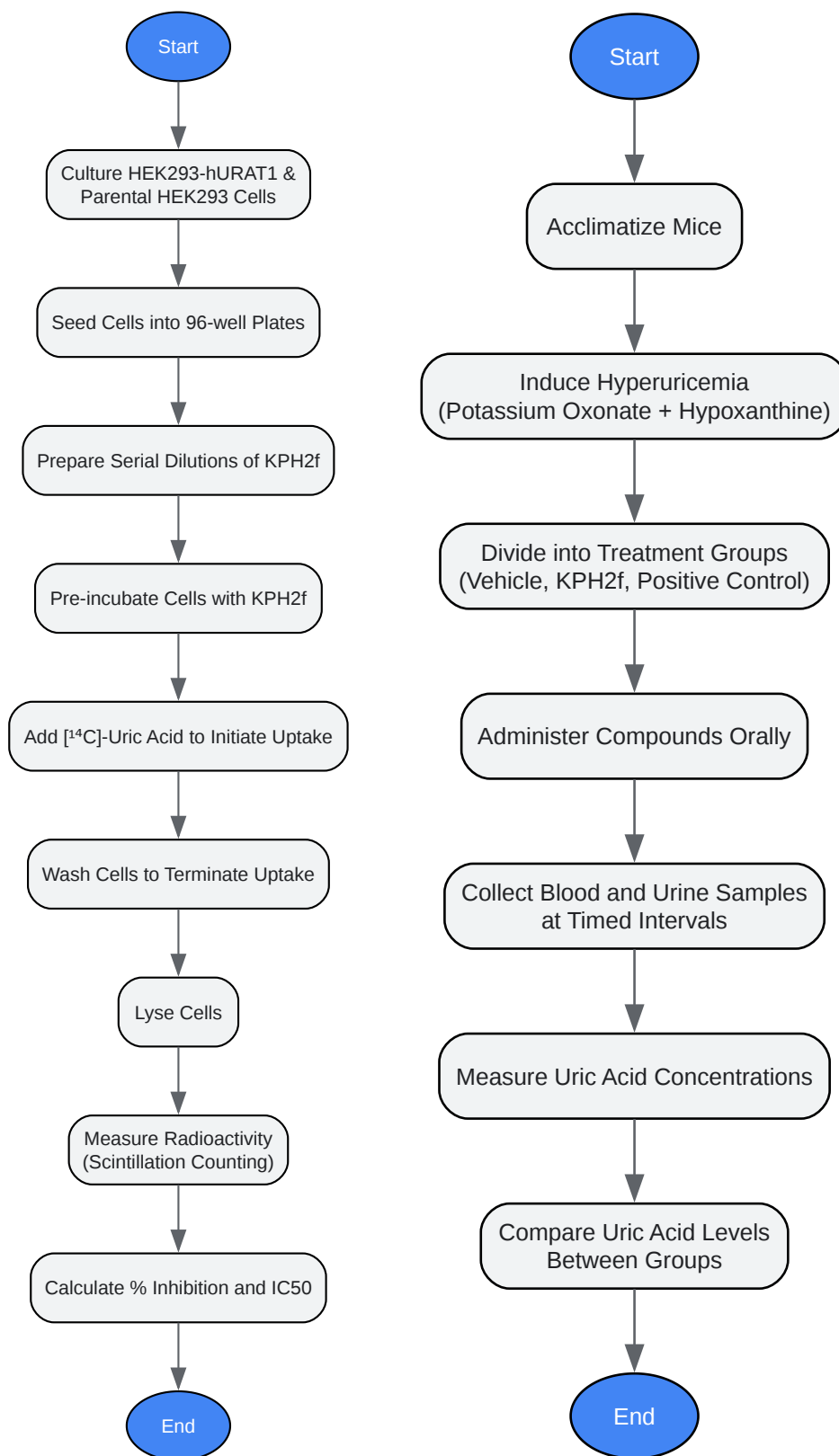
Procedure:

- Animal Acclimatization: Acclimate mice for at least one week under standard laboratory conditions with free access to food and water.
- Induction of Hyperuricemia: a. Administer potassium oxonate (e.g., 250-300 mg/kg) via intraperitoneal injection to inhibit uricase. b. One hour after potassium oxonate administration, administer hypoxanthine (e.g., 300 mg/kg) orally to provide a purine load.
- Drug Administration: a. Administer **KPH2f** (e.g., 10 mg/kg) or vehicle orally to different groups of hyperuricemic mice. A positive control group treated with a known uricosuric agent like verinurad can be included.
- Sample Collection: a. Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 2, 4, 6, and 24 hours) after drug administration. b. Collect urine over a 24-hour period to assess urinary uric acid excretion.
- Sample Analysis: a. Separate serum from blood samples by centrifugation. b. Measure serum and urinary uric acid concentrations using a commercial uric acid assay kit.
- Data Analysis: a. Compare the serum uric acid levels and urinary uric acid excretion between the **KPH2f**-treated group, the vehicle-treated group, and the positive control group. b. Calculate the percentage reduction in serum uric acid levels.

Visualizations

Signaling Pathway of Renal Uric Acid Reabsorption





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